Home > Products > Screening Compounds P40296 > N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide
N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide - 330468-75-2

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide

Catalog Number: EVT-11776243
CAS Number: 330468-75-2
Molecular Formula: C14H12Cl2N2O3S
Molecular Weight: 359.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide is a chemical compound classified under the category of sulfonamides, which are known for their antibacterial properties. This compound features a complex structure that includes a sulfamoyl group attached to a dichlorophenyl moiety and an acetamide group, contributing to its potential biological activity. The compound is recognized for its applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

Source and Classification

This compound is derived from the broader class of sulfamoyl compounds, which are characterized by the presence of a sulfonamide functional group. Sulfonamides are widely used in pharmaceuticals as they exhibit antibacterial, antifungal, and anti-inflammatory properties. The specific structure of N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide suggests potential applications in treating various infections and diseases related to bacterial resistance.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide typically involves a multi-step reaction process. A common method includes:

  1. Formation of Sulfamoyl Derivative: The initial step often involves reacting 2,4-dichlorobenzenesulfonyl chloride with an appropriate amine to form the sulfamoyl derivative.
  2. Acetylation: The sulfamoyl derivative is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide functionality.
  3. Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

The synthetic route may vary based on specific reagents and conditions used, but these steps outline the general approach for synthesizing this compound .

Molecular Structure Analysis

Structure and Data

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide has a molecular formula of C21H17Cl2N2O4SC_{21}H_{17}Cl_{2}N_{2}O_{4}S and a molecular weight of approximately 428.89 g/mol. Its structure consists of:

The three-dimensional arrangement of atoms in this molecule can be analyzed using techniques like X-ray crystallography, revealing critical torsion angles and dihedral angles that affect its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic attack by various nucleophiles, leading to substitution reactions.
  2. Hydrolysis: Under acidic or basic conditions, the acetamide group can hydrolyze, affecting its biological activity.
  3. Formation of Metal Complexes: The sulfonamide group can coordinate with metal ions, which may enhance its pharmacological properties.

These reactions are essential for understanding how this compound interacts with other molecules in biological systems .

Mechanism of Action

Process and Data

The mechanism of action for N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide primarily involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), a substrate for DHPS, this compound competes effectively with PABA, leading to:

This mechanism highlights the importance of structural features that allow effective competition with natural substrates .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide include:

  • Molecular Weight: 428.89 g/mol
  • Melting Point: Not readily available but typically determined through experimental methods.
  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH.

Chemical properties include:

  • Stability: Stable under normal laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to hydrolysis under certain conditions .
Applications

Scientific Uses

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide has several important applications in scientific research:

  1. Antibacterial Agents: It serves as a lead compound for developing new antibiotics targeting resistant bacterial strains.
  2. Pharmaceutical Research: Used in studies aimed at understanding the mechanisms of sulfonamide drugs and their interactions with biological systems.
  3. Biochemical Studies: Valuable for exploring enzyme inhibition pathways related to folate metabolism.

The ongoing research into this compound's derivatives continues to reveal new therapeutic potentials and applications within medicinal chemistry .

Introduction to *N*-{4-[(2,4-Dichlorophenyl)sulfamoyl]phenyl}acetamide in Medicinal Chemistry

Structural Classification within Sulfamoylphenylacetamide Pharmacophores

The molecular architecture of N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide comprises three interconnected domains:

  • Acetamide Domain: The N-acetylated aniline group provides a planar amide configuration capable of forming hydrogen bonds with biological targets. The carbonyl oxygen acts as a hydrogen-bond acceptor, while the amide nitrogen (N-H) serves as a donor [8] [9].
  • Sulfamoyl Bridge: The sulfonamide group (–SO₂–NH–) links the two aromatic systems. This bridge adopts a tetrahedral geometry around sulfur, with the S=O bonds contributing strong dipole moments. The sulfonamide nitrogen (N-H) is a critical hydrogen-bond donor, influencing both solubility and target engagement [8] [9].
  • Halogenated Aryl Domain: The 2,4-dichlorophenyl ring introduces steric bulk and electron-withdrawing effects. Ortho-chloro substitution induces torsional strain relative to the sulfamoyl plane, while para-chloro substitution enhances the ring’s electron-deficient character. This asymmetry disrupts coplanarity, yielding a "twisted U-shaped conformation" with a characteristic C–S–N–C torsion angle near -58° [9].

Table 1: Key Structural Parameters of Sulfamoylphenylacetamides

Structural FeatureN-{4-[(2,4-Dichlorophenyl)sulfamoyl]phenyl}acetamideRole in Bioactivity
Sulfur GeometryDistorted tetrahedralStabilizes target interactions via dipole moments and steric fit
Dihedral Angle (Phenyl Rings)~67°Modulates membrane permeability and binding pocket accommodation
Halogen Positions2-Cl (ortho), 4-Cl (para)Ortho-Cl: Steric hindrance; Para-Cl: Electronic modulation of aryl π-system
Hydrogen Bond CapabilityTwo N–H donors (sulfamoyl, acetamide), Two S=O/C=O acceptorsFacilitates interactions with serine, aspartate, or histidine residues in enzyme targets

The 2,4-dichloro configuration is particularly consequential. The ortho-chlorine adjacent to the sulfamoyl nitrogen creates steric repulsion, forcing the dichlorophenyl ring out of plane relative to the sulfonamide group. This twist enhances selectivity by preventing non-specific binding to flat hydrophobic pockets. Simultaneously, the para-chlorine amplifies the electron deficiency of the aryl ring, strengthening π-stacking or halogen bonds with electron-rich residues (e.g., histidine imidazole) [3] [6].

Historical Development and Significance in Targeted Drug Design

The evolution of N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide reflects three phases in sulfonamide drug design:

  • Phase 1: Anti-infective Foundations (1930s–1950s)Gerhard Domagk’s discovery of Prontosil (sulfamidochrysoidine) in 1935 established sulfonamides as bioactive scaffolds. Prontosil’s metabolic conversion to sulfanilamide revealed the sulfonamide group’s essential role in dihydropteroate synthase inhibition. Early derivatives focused on antibacterial optimization but faced limitations in spectrum and toxicity [2] [10].
  • Phase 2: Expansion to Non-Antibacterial Therapeutics (1950s–1990s)Structural diversification demonstrated sulfonamides’ versatility:
  • Carbonic anhydrase inhibitors (e.g., acetazolamide) emerged from observations of sulfanilamide-induced metabolic acidosis [2] [7].
  • Hypoglycemic sulfonylureas (e.g., tolbutamide) originated from antibacterial sulfonamides’ side effect of lowering blood glucose [2].
  • Diuretics (e.g., furosemide) exploited sulfonamide-mediated inhibition of renal ion transport [2].This era validated sulfonamides as "privileged scaffolds" capable of modulating diverse enzymes beyond bacterial targets.

  • Phase 3: Targeted Halogenated Derivatives (2000s–Present)Halogenation became a strategic tool to refine pharmacodynamics. Chlorine or fluorine atoms were incorporated to:

  • Increase lipophilicity for enhanced CNS penetration [7].
  • Improve metabolic stability by blocking cytochrome P450 oxidation sites [3].
  • Enable halogen bonding with target proteins [6].N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide embodies this phase, optimizing the sulfamoylphenylacetamide template with dichloro-substitution for selective enzyme inhibition [3] [6].

Table 2: Evolution of Sulfonamide Drug Design Leading to Dichlorinated Derivatives

EraKey InnovationsLimitations Addressed by Halogenation
1930s–1950sProntosil, sulfanilamide, sulfathiazoleNarrow antibacterial spectrum; Bacterial resistance
1950s–1990sAcetazolamide (CAI), chlorpropamide (antidiabetic), furosemide (diuretic)Target promiscuity; Short duration of action; Limited tissue penetration
2000s–PresentHalogenated kinase inhibitors (e.g., vemurafenib), cPLA₂α inhibitorsLow target selectivity; Inadequate potency against multifactorial diseases

Scope of Current Research on Halogenated Sulfonamide Bioactive Agents

Contemporary studies position N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide within three research trajectories:

  • Oncology and Multidrug Resistance (MDR) ModulationHalogenated sulfonamides exhibit potent growth inhibition in MDR cancer cell lines (e.g., MCF-7/ADR breast cancer). Their mechanism involves irreversible binding to cysteine-239 of β-tubulin, disrupting microtubule assembly. The 2,4-dichloro configuration enhances electrophilicity at the sulfonamide carbon, facilitating nucleophilic aromatic substitution—a key determinant of cytotoxicity [3].
  • Anti-Inflammatory Applications via cPLA₂α InhibitionCytosolic phospholipase A₂α (cPLA₂α) regulates arachidonic acid release, making it a target for inflammatory disorders. Benzhydrylindole sulfonamides (e.g., Axon-1609) served as design templates, with IC₅₀ values near 0.21 µM. Structural convergence studies show that N-aryl-N-(haloarylmethyl) sulfonamides—particularly those with 2,4-dichlorobenzyl groups—achieve submicromolar cPLA₂α inhibition (e.g., compound 54, IC₅₀ = 0.89 µM). The dichlorophenyl moiety enhances hydrophobic contact with the enzyme’s membrane-binding domain [6].

  • Central Nervous System (CNS) Receptor ModulationSulfonamides with halogenated aryl systems penetrate the blood-brain barrier more efficiently due to optimized log P values (typically 2–4). Research focuses on 5-HT₇ serotonin receptor ligands, where sulfonamides demonstrate antagonism. Pharmacophore models highlight hydrophobic/aromatic regions (HYD/AR1–3) and hydrogen-bond donors (HBD) as critical. The dichlorophenyl group in N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide occupies HYD/AR3, while the sulfamoyl N–H satisfies HBD requirements [5] [7].

Table 3: Current Research Domains for 2,4-Dichlorophenyl Sulfonamides

Research FocusTarget/MechanismStructural Advantage of 2,4-Dichloro Substitution
MDR Cancer InhibitionCovalent binding to β-tubulin Cys-239Enhanced electrophilicity for nucleophilic substitution
cPLA₂α InhibitionBlocking arachidonic acid release from membranesHydrophobic filling of membrane-associated domain; Halogen bonding
5-HT₇ Receptor AntagonismGₛ-protein coupled receptor modulationAryl hydrophobic pocket occupancy; Optimal log P (2.5–3.8) for CNS penetration
Synthetic MethodologyRegioselective halogenation; Sulfonamide couplingOrtho-chlorine directs metal-catalyzed cross-coupling reactions

Synthetic Innovations enable rapid diversification:

  • Regioselective Chlorination: Directed ortho-metalation (DoM) of phenylsulfonamides permits sequential chlorination at C2 and C4 [6].
  • Sulfonamide Coupling: Nucleophilic substitution of sulfonyl chlorides with anilines, as demonstrated in routes to analogs like N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide (CID 720082) [4].
  • Late-Stage Functionalization: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on dichloroaryl intermediates allows "click-and-modify" approaches to hybrid pharmacophores [6].

Future directions emphasize in silico optimization of this scaffold. Molecular docking studies leverage the twisted conformation to design selective kinase inhibitors, while QSAR models correlate chlorine position with cPLA₂α inhibitory potency [6] [10].

Properties

CAS Number

330468-75-2

Product Name

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide

IUPAC Name

N-[4-[(2,4-dichlorophenyl)sulfamoyl]phenyl]acetamide

Molecular Formula

C14H12Cl2N2O3S

Molecular Weight

359.2 g/mol

InChI

InChI=1S/C14H12Cl2N2O3S/c1-9(19)17-11-3-5-12(6-4-11)22(20,21)18-14-7-2-10(15)8-13(14)16/h2-8,18H,1H3,(H,17,19)

InChI Key

ZSJQTBHPNGGCPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.